Ac-LEHD-AFC vs. Ac-DEVD-AFC: Distinct Km Values Define Enzyme Specificity in Caspase Assays
The Michaelis constant (Km) of Ac-LEHD-AFC for caspase-9 holoenzyme is 686.2 ± 136.9 µM, whereas the Km of Ac-DEVD-AFC for caspase-3 is 9.7 µM [1][2]. This approximately 70-fold difference in Km values reflects the distinct substrate recognition motifs of initiator (caspase-9) versus effector (caspase-3) caspases, underscoring that these substrates are not functionally interchangeable.
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | 686.2 ± 136.9 µM (for caspase-9 holoenzyme) |
| Comparator Or Baseline | Ac-DEVD-AFC: 9.7 µM (for caspase-3) |
| Quantified Difference | ~70-fold higher Km for Ac-LEHD-AFC with its primary target enzyme |
| Conditions | Recombinant caspase-9 holoenzyme assay; fluorogenic detection of AFC release. |
Why This Matters
The high Km of Ac-LEHD-AFC for caspase-9 necessitates the use of higher substrate concentrations in activity assays compared to Ac-DEVD-AFC for caspase-3, which is a critical experimental design consideration for accurate kinetic measurements.
- [1] Yin, Q., et al. (2006). Caspase-9 holoenzyme is a specific and optimal procaspase-3 processing machine. Molecular Cell, 22(2), 259-268. View Source
- [2] Bertin Bioreagent. (n.d.). Ac-DEVD-AFC Product Datasheet. View Source
